molecular formula C₄₃H₅₆N₄O₁₂ B1147132 Rifampicin Quinone CAS No. 13983-13-6

Rifampicin Quinone

Katalognummer B1147132
CAS-Nummer: 13983-13-6
Molekulargewicht: 820.92
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rifampicin Quinone is a degradation product of Rifampicin, an antibiotic used as a first-line treatment for tuberculosis and other infectious diseases . It plays a crucial role as a standard against which to determine Rifampicin quality . It has been found that Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent .


Molecular Structure Analysis

Rifampicin Quinone has a molecular formula of C43H56N4O12 . The molecular weight is 820.9 g/mol . More detailed structural information can be found in the references .


Chemical Reactions Analysis

Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent . This conversion occurs in physiologically relevant temperatures (30-50°C) and time scales (24-120 hours) and was verified using HPLC and LC-MS methods .


Physical And Chemical Properties Analysis

Rifampicin Quinone has a molecular weight of 820.9 g/mol . More detailed physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

  • Field : Neurology
  • Application : Rifampicin and its derivative Rifampicin Quinone have been found to reduce microglial inflammatory responses and neurodegeneration induced in vitro by α-Synuclein fibrillary aggregates .
  • Method : The study used brain microglial cell cultures activated by fibrillary forms of recombinant human α-Synuclein to assess the anti-inflammatory and neuroprotective activities of Rifampicin and Rifampicin Quinone . The supernatant from each well was transferred into a 96-well microplate, and the absorbance measured at 450 nm using a Tecan’s Infinite® 1000 spectrometer .

Tuberculosis Treatment

  • Field : Pharmacology
  • Application : Rifampicin is a critical component in the treatment of tuberculosis (TB). Higher doses of Rifampicin, if tolerated and safe, could potentially shorten treatment duration .
  • Method : The study conducted a narrative review of Rifampicin pharmacokinetics and pharmacodynamics in adults across a range of doses .
  • Results : Rifampicin exposure has considerable inter- and intra-individual variability that could be reduced by administration during fasting . A higher Rifampicin maximum (peak) concentration (Cmax) is required for severe forms of TB such as TB meningitis, with Cmax ≥ 22 μg/mL and area under the concentration–time curve (AUC) from time zero to 6 h (AUC 6) ≥ 70 μg·h/mL associated with reduced mortality .

Alzheimer’s Disease

  • Field : Neurology
  • Application : Quinones, including Rifampicin Quinone, have been studied for their potential neuroprotective effects in the context of Alzheimer’s disease .
  • Method : The study used molecular dynamics simulations to investigate how quinones might interfere with the early phase of aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease .
  • Results : The study found that anthraquinone, used as a model simple quinone, interferes with the early phase of aggregation by intercalation into the β-sheet of the hydrophobic H14QKLVFF20 sequence that promotes Aβ self-assembly .

Safety And Hazards

Rifampicin Quinone should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHAOHNZEKYBLG-SBMPKVQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H56N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135488168

Citations

For This Compound
259
Citations
HM Bolt, H Remmer - Xenobiotica, 1976 - Taylor & Francis
… report demonstrates that the metabolite rifampicin-quinone may be bound irreversibly to … accumulation of too large amounts of reactive rifampicin-quinone in the organism by reducing it …
Number of citations: 33 www.tandfonline.com
I Sutradhar, MH Zaman - Journal of Pharmaceutical and Biomedical …, 2021 - Elsevier
… product Rifampicin Quinone. In this study we have found that Rifampicin Quinone in solution … Additionally, the conversion of Rifampicin Quinone to Rifampicin results in an increase in …
Number of citations: 16 www.sciencedirect.com
L Acuña, S Hamadat, NS Corbalán… - Cells, 2019 - mdpi.com
… by fibrillary forms of recombinant human αS to assess the anti-inflammatory and neuroprotective activities of the antibiotic rifampicin (Rif) and its autoxidation product rifampicin quinone (…
Number of citations: 52 www.mdpi.com
A Garg, M Alam, S Bai, M Dandawate… - ACS Pharmacology & …, 2023 - ACS Publications
… In summary, the present study demonstrates that supplementation of rifampicin or its analog rifampicin quinone (RIF-Q) ameliorates glucose toxicity in a C. elegans model of …
Number of citations: 4 pubs.acs.org
P Konrad, P Stenberg - Clinical immunology and immunopathology, 1988 - Elsevier
… observed when rifampicin quinone, the … rifampicin quinone, the major oxidation product of rifampicin. We conclude that the chemically oxidized form of rifampicin, ie, rifampicin quinone, …
Number of citations: 15 www.sciencedirect.com
N Maggi, CR Pasqualucci, R Ballotta, P Sensi - Chemotherapy, 1966 - karger.com
… as rifampicinquinone. In fact this product shows a reduction wave with an E 1/2 = + 0.10, identical to that of rifampicin. The in vitro and in vivo anti bacterial activity of rifampicin-quinone …
Number of citations: 382 karger.com
F Zivari-Moshfegh, F Javanmardi, D Nematollahi - Electrochimica Acta, 2023 - Elsevier
… data on the behavior of rifampicin and rifampicin-quinone on the one hand and the … plausible mechanisms for the reaction of rifampicin-quinone with the drugs administered in FDC. …
Number of citations: 2 www.sciencedirect.com
F Shi, X Li, H Pan, L Ding - Journal of pharmaceutical and biomedical …, 2017 - Elsevier
Rifampicin (RIF) is used in regimens for infections caused by Mycobacteria accompanied by serious adverse reactions. Rifampicin-quinone (RIF-Q) is a major autoxidation product of …
Number of citations: 6 www.sciencedirect.com
L Acuña, NS Corbalán… - Neural Regeneration …, 2020 - ncbi.nlm.nih.gov
… : phosphatidylinositol-3-kinase; RifQ: rifampicin quinone; α-Syn: α-… rifampicin quinone in therapies for Parkinson’s disease. The research path towards efficient use of rifampicin quinone …
Number of citations: 8 www.ncbi.nlm.nih.gov
RR Reisbig, AYM Woody, RW Woody - Biochemistry, 1982 - ACS Publications
… oxidation, we have turned to the use of rifampicin quinone as a spectroscopic probe of RNA polymerase structure. We have found that rifampicin quinone is a very good inhibitor of RNA …
Number of citations: 16 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.